

A Comparative Guide to the Crystal Structure Analysis of Piperazine-Pyridine Salts

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Compound of Interest

Compound Name: *1-(5-Fluoropyridin-3-yl)piperazine*
CAS No.: 1247652-06-7
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This guide provides an in-depth technical comparison of the crystal structures of salts formed between piperazine and various pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in solid-state chemistry, crystal engineering, and the development of active pharmaceutical ingredients (APIs). We will explore the causal relationships between molecular structure, intermolecular interactions, and the resulting crystal packing, supported by experimental data and detailed protocols.

Introduction: The Significance of Piperazine-Pyridine Salts in Pharmaceutical Sciences

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including antipsychotics, antihistamines, and anti-cancer agents.[1][2] The two basic nitrogen atoms of the piperazine ring allow for the formation of salts, a common strategy in drug development to modulate the physicochemical properties of an API, such as solubility, stability, and bioavailability.[1][3]

Pyridine derivatives, with their tunable electronic and steric properties, are excellent candidates for use as counter-ions in the formation of these salts. The resulting piperazine-pyridine salts

offer a rich landscape for crystal engineering, where the interplay of strong charge-assisted hydrogen bonds and weaker non-covalent interactions dictates the final three-dimensional architecture of the crystal lattice. Understanding and controlling these interactions is paramount for the rational design of solid forms with desired pharmaceutical properties. This guide will delve into the synthesis, characterization, and comparative crystal structure analysis of this important class of organic salts.

Synthesis and Crystallization of Piperazine-Pyridine Salts: A Methodological Overview

The formation of piperazine-pyridine salts is typically a straightforward acid-base reaction. However, the successful growth of high-quality single crystals suitable for X-ray diffraction is an art that requires careful control over several experimental parameters.

General Synthesis Protocol

A common method for the synthesis of piperazine-pyridine salts involves the reaction of piperazine (or a derivative) with a suitable pyridine-based acid in a stoichiometric ratio. The choice of solvent is critical and is often an alcohol, such as methanol or ethanol, which can dissolve both reactants.

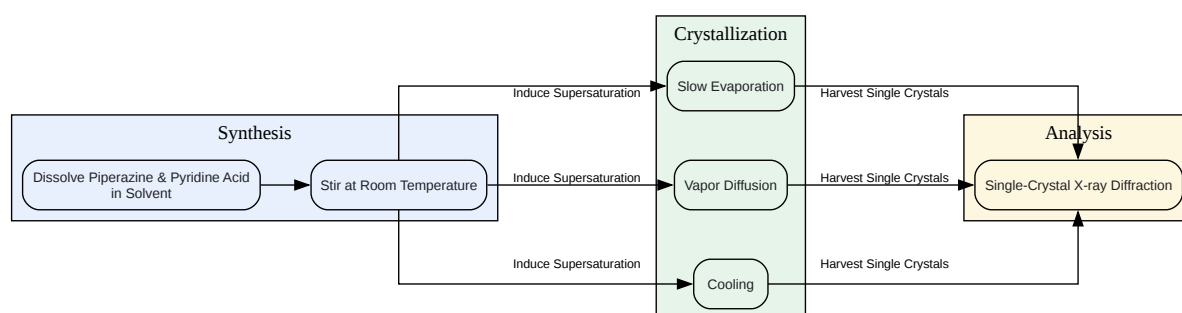
Step-by-Step Synthesis:

- **Dissolution:** Dissolve equimolar amounts of the selected piperazine and pyridine carboxylic acid derivative in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring.
- **Reaction:** Stir the solution at room temperature for a designated period (e.g., 1-2 hours) to ensure complete salt formation.
- **Crystallization:** The method of crystallization will depend on the solubility of the resulting salt. Common techniques include:
 - **Slow Evaporation:** The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.^[4]

- Vapor Diffusion: A solution of the salt in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the salt and promoting crystal growth.[5]
- Cooling: A saturated solution of the salt at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.[6]

The rationale behind these techniques is to achieve a state of supersaturation slowly, which encourages the formation of a few, well-ordered crystal nuclei rather than a large number of small, imperfect crystals.

Experimental Workflow for Salt Formation and Crystallization



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Caption: Workflow for the synthesis and crystallization of piperazine-pyridine salts.

Comparative Crystal Structure Analysis

The crystal structure of a piperazine-pyridine salt is a delicate balance of intermolecular forces. The primary interaction is the charge-assisted hydrogen bond between the protonated piperazinium cation and the deprotonated carboxylate of the pyridine anion. However, the

overall packing is also influenced by a host of weaker interactions, including other hydrogen bonds, π - π stacking, and C-H \cdots π interactions.

The Influence of Pyridine Ring Substituents

The nature and position of substituents on the pyridine ring can have a profound impact on the resulting crystal structure. Electron-withdrawing and electron-donating groups can alter the pKa of the pyridine carboxylic acid, influencing the strength of the primary N⁺-H \cdots O- hydrogen bond. Furthermore, substituents can participate in or sterically hinder other intermolecular interactions.

Salt	Pyridine Substituent	Key Hydrogen Bonding Motif	Other Significant Interactions	Reference
Piperazinium isonicotinate	4-carboxy	R ² ₂ (8) hydrogen-bonded chains	π - π stacking of pyridine rings	[7]
Piperazinium picolinate	2-carboxy	Dimeric R ² ₂ (8) synthons	C-H \cdots O interactions	[7]
1-(4-nitrophenyl)piperazinium salicylate	-	N ⁺ -H \cdots O- and O-H \cdots O- chains	π - π stacking, C-H \cdots π interactions	[8]
4-(4-fluorophenyl)piperazinium 2-fluorobenzoate monohydrate	2-fluoro	Chains of alternating R ⁴ ₂ (12) and R ⁶ ₆ (16) rings	O-H \cdots O and N-H \cdots O hydrogen bonds	[9]

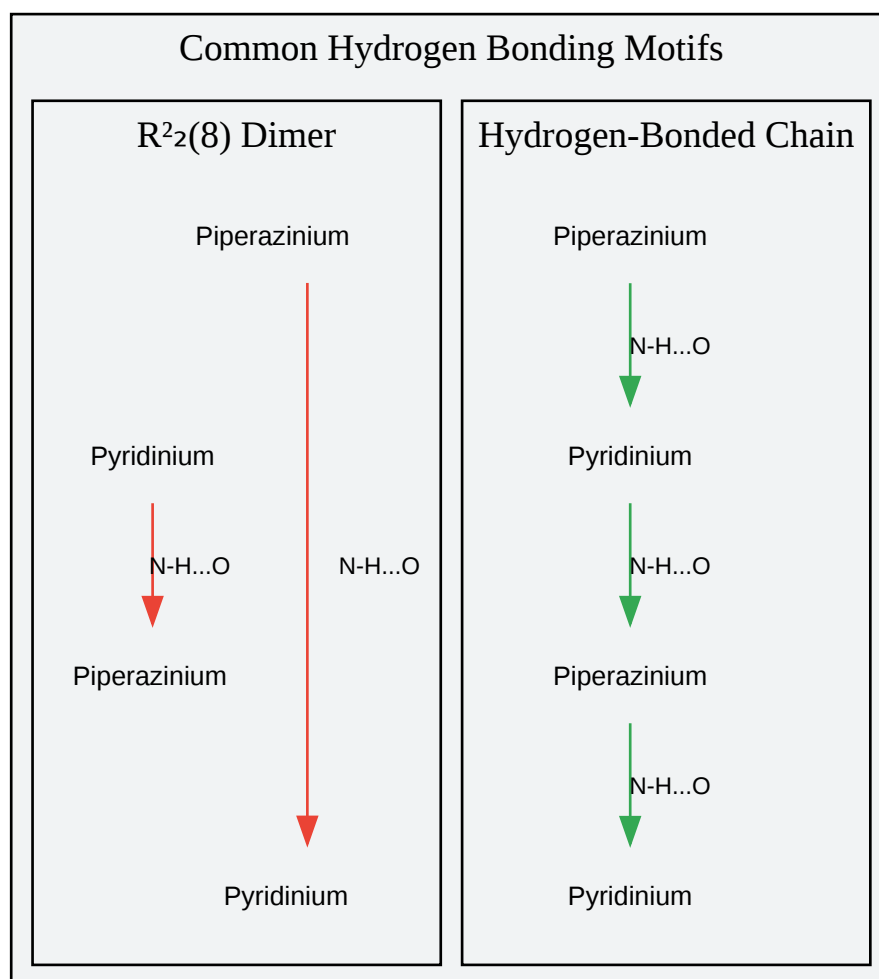
Analysis:

As illustrated in the table, even a change in the position of the carboxylate group on the pyridine ring (isonicotinate vs. picolinate) can lead to different supramolecular assemblies (chains vs. dimers).[7] The introduction of additional functional groups, such as the nitro and fluoro substituents, provides further opportunities for hydrogen bonding and other weak

interactions, leading to more complex and varied crystal packing arrangements.[8][9] For instance, in the case of 1-(4-nitrophenyl)piperazinium salicylate, the presence of the hydroxyl group on the salicylate anion leads to the formation of O-H...O- hydrogen bonds in addition to the primary N+-H...O- interaction, resulting in robust hydrogen-bonded chains.[8]

Common Hydrogen Bonding Motifs

In the crystal structures of piperazine-pyridine salts, several recurring hydrogen bonding motifs are observed. These motifs, described using graph-set notation, provide a powerful tool for comparing and classifying the supramolecular architecture of different salts.



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Caption: Common hydrogen bonding motifs in piperazine-pyridine salts.

The $R^2_2(8)$ motif, a robust and frequently observed synthon, involves two piperazinium cations and two pyridinium anions forming a hydrogen-bonded ring. This motif can exist as discrete dimers or can propagate into one-dimensional chains. The formation of extended chains, sheets, or three-dimensional networks is often facilitated by weaker interactions involving other functional groups on the constituent ions.

Physicochemical Characterization: A Multi-technique Approach

While single-crystal X-ray diffraction provides the definitive structure of a crystalline solid, a comprehensive understanding of a piperazine-pyridine salt requires a multi-technique approach to characterize its physicochemical properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential tools for determining the melting point, thermal stability, and the presence of solvates or polymorphs.^[10]

- DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, can be identified.^[11]
- TGA: Measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the loss of solvent molecules from the crystal lattice.^[11]

Typical Experimental Protocol for Thermal Analysis:

- Accurately weigh 3-5 mg of the salt into an aluminum DSC pan.
- Place the pan in the DSC or TGA instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

Spectroscopic Analysis: FTIR and NMR

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for confirming salt formation and providing information about the local chemical environment of the constituent ions.

- FTIR Spectroscopy: The formation of a salt can be confirmed by the appearance of a broad N+-H stretching band in the region of 2500-3000 cm^{-1} and the shift of the carbonyl stretching frequency of the carboxylic acid to a lower wavenumber upon deprotonation.[12]
- NMR Spectroscopy: In solution-state NMR, the chemical shifts of the protons on the piperazine and pyridine rings can provide evidence of proton transfer and salt formation. Solid-state NMR can provide information about the local environment and dynamics of the ions in the crystal lattice.[13][14]

Conclusion

The crystal structure analysis of piperazine-pyridine salts reveals a fascinating interplay of strong and weak intermolecular forces that govern the supramolecular architecture. By systematically varying the substituents on the pyridine ring, it is possible to tune these interactions and, consequently, the crystal packing. A thorough understanding of these structure-property relationships, gained through a combination of single-crystal X-ray diffraction and other physicochemical characterization techniques, is crucial for the rational design of pharmaceutical salts with optimized properties. This guide has provided a framework for the synthesis, characterization, and comparative analysis of these important crystalline materials, offering valuable insights for researchers in the field of drug development and crystal engineering.

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